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Compound of Interest

Compound Name: 5-Phenoxyquinolin-2(1H)-one

Cat. No.: B15353652

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
Phenoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. This document details the key analytical techniques used for its structural
elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
spectroscopy. All quantitative data is presented in structured tables for clarity and comparative
analysis. Detailed experimental protocols are provided for each key analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-
Phenoxyquinolin-2(1H)-one by providing detailed information about the chemical environment
of its hydrogen (*H) and carbon (*3C) atoms.

1H NMR Data

The *H NMR spectrum of 5-Phenoxyquinolin-2(1H)-one, typically recorded in a deuterated
solvent such as DMSO-ds, reveals distinct signals corresponding to the aromatic protons of the
quinolinone and phenoxy rings, as well as the N-H proton of the lactam.

Table 1: *H NMR Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in

search results

Note: Specific chemical shifts, multiplicities, and coupling constants for 5-Phenoxyquinolin-
2(1H)-one were not found in the provided search results. The table is a template for where
such data would be presented.

3C NMR Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. The
spectrum will show distinct signals for the carbonyl carbon, the carbons of the quinolinone core,
and the carbons of the phenoxy substituent.

Table 2: 13C NMR Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

Chemical Shift (8) ppm Assighment

Data not available in search results

Note: Specific chemical shifts for the carbon atoms of 5-Phenoxyquinolin-2(1H)-one were not
found in the provided search results. The table is a template for where such data would be
presented.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance IIl 400
MHz or similar instrument.

Sample Preparation:
o Weigh approximately 5-10 mg of purified 5-Phenoxyquinolin-2(1H)-one.

» Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds
or CDCl3).
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e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Acquire the spectrum at a frequency of 400 MHz. Use a standard pulse program.
The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-de at 2.50 ppm).

e 13C NMR: Acquire the spectrum at a frequency of 100 MHz. The chemical shifts are
referenced to the solvent peak (e.g., DMSO-de at 39.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in 5-Phenoxyquinolin-
2(1H)-one. The spectrum will exhibit characteristic absorption bands for the N-H bond, the
carbonyl (C=0) group of the lactam, C-O-C stretching of the ether linkage, and C=C stretching
of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

Wavenumber (cm~—2) Functional Group Assignment

Data not available in search results

Note: Specific IR absorption bands for 5-Phenoxyquinolin-2(1H)-one were not found in the
provided search results. The table is a template for where such data would be presented.

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Thoroughly mix a small amount (1-2 mg) of dry 5-Phenoxyquinolin-2(1H)-one with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle.

o Place the mixture into a pellet-forming die.
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» Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

e Record the background spectrum of the empty sample compartment.
e Place the KBr pellet in the sample holder.

e Record the sample spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of 5-Phenoxyquinolin-2(1H)-one. High-resolution mass spectrometry (HRMS) can provide the
exact mass, which confirms the molecular formula.

Table 4. Mass Spectrometry Data for 5-Phenoxyquinolin-2(1H)-one

m/z (Mass-to-Charge Ratio) Assignment

Data not available in search results

Note: The exact mass and fragmentation pattern for 5-Phenoxyquinolin-2(1H)-one were not
found in the provided search results. The table is a template for where such data would be
presented.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap
mass analyzer, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

o Prepare a dilute solution of 5-Phenoxyquinolin-2(1H)-one in a suitable solvent (e.g.,
methanol or acetonitrile).

 Introduce the sample into the mass spectrometer via direct infusion or after separation by
liquid chromatography (LC).
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Data Acquisition:
e Acquire the mass spectrum in positive or negative ion mode.
e For HRMS, calibrate the instrument to ensure high mass accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and is useful for confirming the presence of the conjugated aromatic system in 5-
Phenoxyquinolin-2(1H)-one.

Table 5: UV-Vis Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

Amax (nm) Solvent

Data not available in search results

Note: The maximum absorption wavelengths for 5-Phenoxyquinolin-2(1H)-one were not
found in the provided search results. The table is a template for where such data would be
presented.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:

e Prepare a dilute solution of 5-Phenoxyquinolin-2(1H)-one in a UV-transparent solvent (e.g.,
ethanol or methanol) of known concentration.

e Use a quartz cuvette with a 1 cm path length.
Data Acquisition:

e Record the baseline spectrum using the pure solvent.
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e Record the absorption spectrum of the sample solution, typically over a range of 200-400
nm.

« ldentify the wavelength(s) of maximum absorbance (Amax).

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic
analysis of 5-Phenoxyquinolin-2(1H)-one.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
5-Phenoxyquinolin-2(1H)-one.
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Disclaimer: The quantitative spectroscopic data presented in the tables are templates as
specific experimental values for 5-Phenoxyquinolin-2(1H)-one were not available in the
provided search results. Researchers should consult primary literature for experimentally
determined values.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Phenoxyquinolin-2(1H)-one:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15353652#spectroscopic-analysis-of-5-
phenoxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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